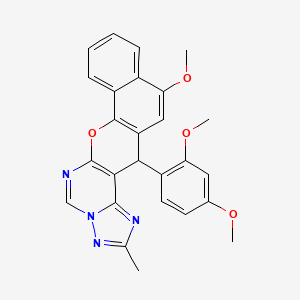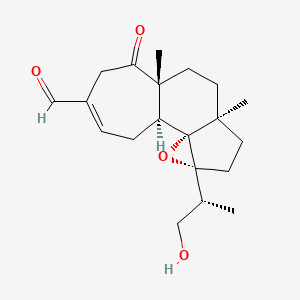
Sarbronine M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sarbronine M involves several steps, starting from the extraction of the compound from the fungus Sarcodon scabrosus. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as extraction, purification, and crystallization are employed .
Industrial Production Methods: Industrial production of this compound is still under research and development. The compound is primarily produced for research purposes and is not yet available for large-scale industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Sarbronine M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Sarbronine M has several scientific research applications, including:
Chemistry: Used as a model compound for studying inhibition mechanisms and synthetic pathways.
Biology: Investigated for its effects on nerve growth factor-induced neurite outgrowth, making it valuable in neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its inhibitory effects on neurite outgrowth.
Industry: Limited industrial applications currently, but potential future uses in pharmaceuticals and biotechnology
Mecanismo De Acción
Sarbronine M exerts its effects by inhibiting the nerve growth factor-induced neurite outgrowth from PC12 cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the signaling pathways activated by nerve growth factor, thereby preventing neurite extension .
Comparación Con Compuestos Similares
- Sarbronine A
- Sarbronine B
- Sarbronine C
Comparison: Sarbronine M is unique among its analogs due to its specific inhibitory effects on nerve growth factor-induced neurite outgrowth. While other Sarbronine compounds may have similar structures, this compound’s distinct bioactivity sets it apart .
Propiedades
Fórmula molecular |
C20H28O4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1S,2R,4R,7S,10R)-4-[(2R)-1-hydroxypropan-2-yl]-7,10-dimethyl-11-oxo-3-oxatetracyclo[8.5.0.02,4.02,7]pentadec-13-ene-13-carbaldehyde |
InChI |
InChI=1S/C20H28O4/c1-13(11-21)19-9-7-17(2)6-8-18(3)15(20(17,19)24-19)5-4-14(12-22)10-16(18)23/h4,12-13,15,21H,5-11H2,1-3H3/t13-,15+,17+,18-,19-,20-/m1/s1 |
Clave InChI |
BEDOXLKSBWDRGE-QQQBWXDASA-N |
SMILES isomérico |
C[C@H](CO)[C@]12CC[C@]3([C@]1(O2)[C@H]4CC=C(CC(=O)[C@@]4(CC3)C)C=O)C |
SMILES canónico |
CC(CO)C12CCC3(C1(O2)C4CC=C(CC(=O)C4(CC3)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



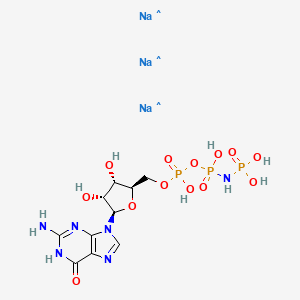
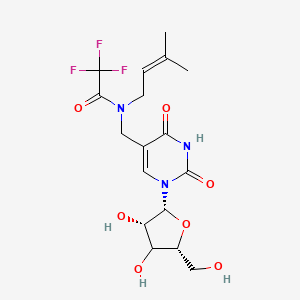

![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
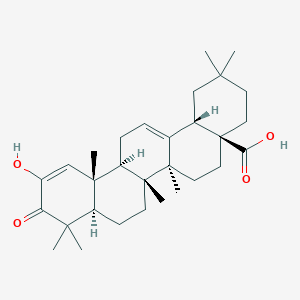
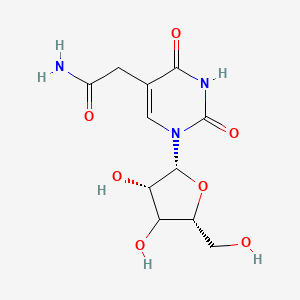
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

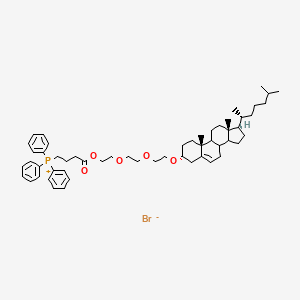
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
